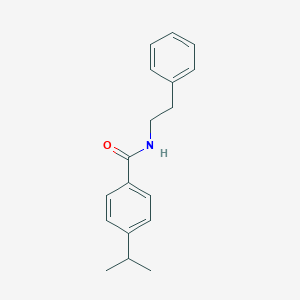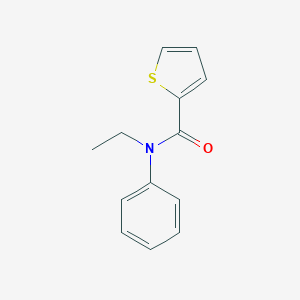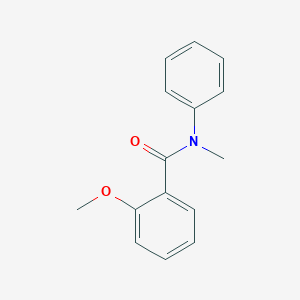
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide, also known as TMCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the proliferation and migration of cancer cells. Furthermore, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide exhibits high stability and can be stored for extended periods without significant degradation. However, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide also has some limitations for lab experiments. It is highly toxic and poses a significant health hazard. Therefore, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide.
Direcciones Futuras
There are several future directions for the study of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide. One potential direction is the development of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to optimize its pharmacological properties. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in materials science. Finally, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a catalyst for various reactions. Further studies are needed to optimize the catalytic activity of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to explore its potential applications in catalysis.
Conclusion:
In conclusion, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. However, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide due to its high toxicity. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in medicinal chemistry, materials science, and catalysis.
Métodos De Síntesis
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be synthesized through the reaction of 2-pyridinecarboxaldehyde and cyclopropanecarboxylic acid in the presence of 2,2,3,3-tetramethylbutane-1,4-diamine and triethylamine. The resulting product is then purified through recrystallization to obtain 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in high yields.
Aplicaciones Científicas De Investigación
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit efficient catalytic activity in various reactions.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethyl-N-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-12(2)10(13(12,3)4)11(16)15-9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,14,15,16) |
Clave InChI |
VPSOXTGELRMRGM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)



![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
